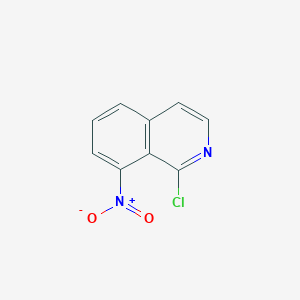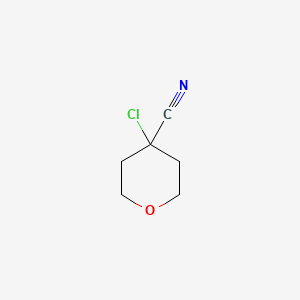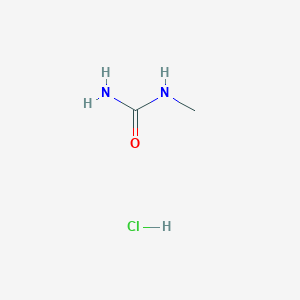
1-Methylurea hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methylurea hydrochloride is a chemical compound with the molecular formula CH₆ClN₂O. It is a derivative of urea, where one of the hydrogen atoms is replaced by a methyl group. This compound is often used in various chemical reactions and has applications in scientific research due to its unique properties.
Métodos De Preparación
1-Methylurea hydrochloride can be synthesized through several methods. One common synthetic route involves the nucleophilic addition of methylamine to potassium isocyanate in water, without the use of organic co-solvents . This method is efficient and environmentally friendly, making it suitable for large-scale production. Industrial production methods often involve similar nucleophilic addition reactions, ensuring high yields and purity of the final product.
Análisis De Reacciones Químicas
1-Methylurea hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can be reduced to form simpler compounds.
Substitution: this compound can participate in substitution reactions, where one of its atoms is replaced by another atom or group. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Aplicaciones Científicas De Investigación
1-Methylurea hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 1-Methylurea hydrochloride involves its interaction with specific molecular targets. It can act as a nucleophile, participating in nucleophilic addition reactions. The pathways involved in its reactions depend on the specific conditions and the presence of other reagents. Detailed studies on its mechanism of action are essential to understand its full potential and applications .
Comparación Con Compuestos Similares
1-Methylurea hydrochloride can be compared with other similar compounds, such as:
Propiedades
Fórmula molecular |
C2H7ClN2O |
|---|---|
Peso molecular |
110.54 g/mol |
Nombre IUPAC |
methylurea;hydrochloride |
InChI |
InChI=1S/C2H6N2O.ClH/c1-4-2(3)5;/h1H3,(H3,3,4,5);1H |
Clave InChI |
LHHACTKLABTCQF-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


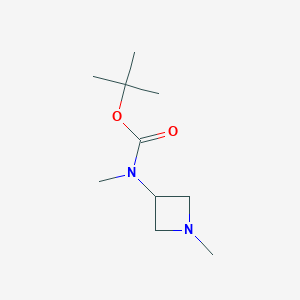

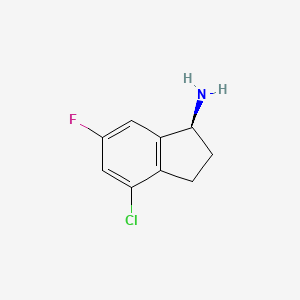
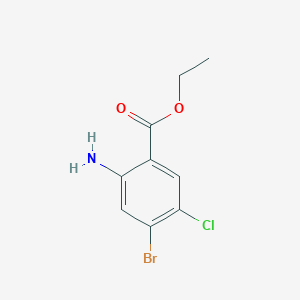
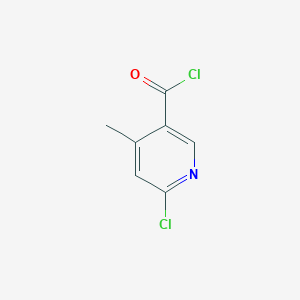
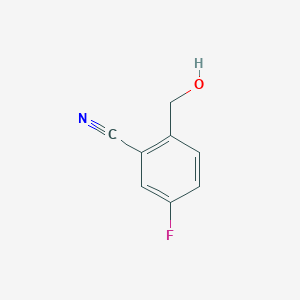
![2-Iodo-6-(trifluoromethoxy)benzo[d]thiazole](/img/structure/B12967975.png)

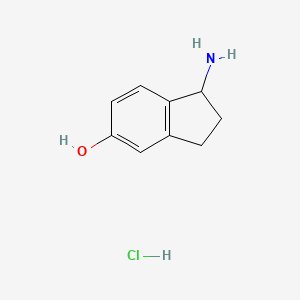
![Methyl 5-nitrobenzo[d]thiazole-2-carboxylate](/img/structure/B12968009.png)
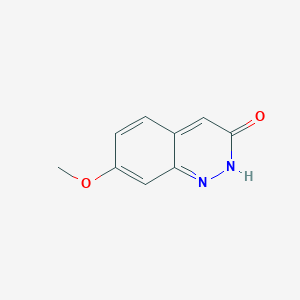
![3-Nitro-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one](/img/structure/B12968015.png)
